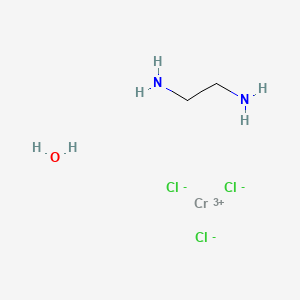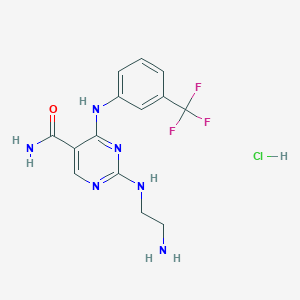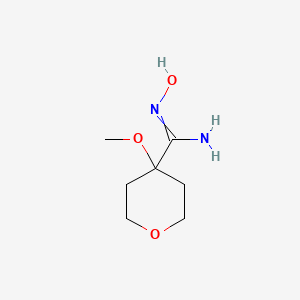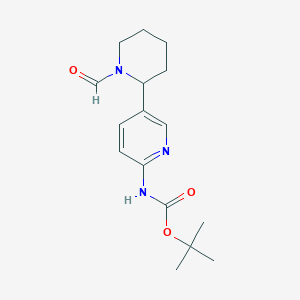
Ethane-1,2-diamine;trichlorochromium;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorochromium;hydrate typically involves the reaction of chromium trichloride with ethane-1,2-diamine in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CrCl}_3 + \text{C}_2\text{H}_8\text{N}_2 + \text{H}_2\text{O} \rightarrow \text{[Cr(C}_2\text{H}_8\text{N}_2\text{)_3]Cl}_3 \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Ethane-1,2-diamine;trichlorochromium;hydrate undergoes various chemical reactions, including:
Oxidation: The chromium center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the chromium center.
Substitution: Ligands in the coordination complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while substitution reactions may yield new coordination complexes with different ligands.
科学的研究の応用
Ethane-1,2-diamine;trichlorochromium;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethane-1,2-diamine;trichlorochromium;hydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: Similar structure but with an additional methyl group.
1,3-Diaminopropane: Similar structure but with a different arrangement of the amine groups.
Ethylamine: A simpler amine with a single amine group.
Uniqueness
Ethane-1,2-diamine;trichlorochromium;hydrate is unique due to its specific coordination complex structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
特性
分子式 |
C2H10Cl3CrN2O |
|---|---|
分子量 |
236.46 g/mol |
IUPAC名 |
chromium(3+);ethane-1,2-diamine;trichloride;hydrate |
InChI |
InChI=1S/C2H8N2.3ClH.Cr.H2O/c3-1-2-4;;;;;/h1-4H2;3*1H;;1H2/q;;;;+3;/p-3 |
InChIキー |
RPYXHIBYNRUKAI-UHFFFAOYSA-K |
正規SMILES |
C(CN)N.O.[Cl-].[Cl-].[Cl-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)



![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
